(1-Aminocyclopent-3-EN-1-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Aminocyclopent-3-EN-1-YL)methanol is an organic compound with the molecular formula C6H11NO It is characterized by a cyclopentene ring with an amino group and a hydroxymethyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Aminocyclopent-3-EN-1-YL)methanol typically involves the reaction of cyclopentene derivatives with suitable reagentsFor example, 3-cyclopentene-1-carboxylic acid can be reduced to the corresponding alcohol, which is then converted to the amine using reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(1-Aminocyclopent-3-EN-1-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding cyclopentane derivative using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with Pd/C or other hydrogenation catalysts.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Cyclopentane derivatives.
Substitution: Various substituted cyclopentene derivatives depending on the reagents used.
Scientific Research Applications
(1-Aminocyclopent-3-EN-1-YL)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which (1-Aminocyclopent-3-EN-1-YL)methanol exerts its effects depends on its interactions with molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxymethyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: Similar structure but lacks the amino group.
Cyclopentylamine: Similar structure but lacks the hydroxymethyl group.
Cyclopentene: The parent hydrocarbon without any functional groups.
Uniqueness
(1-Aminocyclopent-3-EN-1-YL)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the cyclopentene ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(1-aminocyclopent-3-en-1-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c7-6(5-8)3-1-2-4-6/h1-2,8H,3-5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIIFKYGKOLKML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.